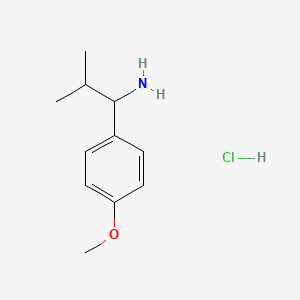
1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride, also known as 4-Methylmethcathinone (4-MMC), is a synthetic cathinone that belongs to the family of psychoactive drugs. It is a powerful stimulant that has gained popularity among recreational drug users due to its euphoric and stimulating effects. Despite its illegal status in many countries, 4-MMC is still widely available on the black market and continues to be used by many individuals. In
Applications De Recherche Scientifique
Metabolic Studies and Psychotomimetic Properties
1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride has been studied for its metabolic pathways and potential psychotomimetic properties. Research by Zweig and Castagnoli (1977) investigated the in vitro O-demethylation of similar methoxylated amines, noting their transformation into various metabolites with potential psychotomimetic properties (Zweig & Castagnoli, 1977).
Structure-Activity Relationships
Glennon, Young, Dukat, Chang-Fong, and El-Zahabi (2007) explored the structure-activity relationships of related compounds, including N-Methyl-1-(4-methoxyphenyl)-2-aminopropane (PMMA), to understand their discriminative stimulus effects in rats (Glennon et al., 2007).
Antimicrobial and Anticoccidial Activities
Research by Georgiadis (1976) demonstrated the antimicrobial and anticoccidial activities of compounds related to 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride. The study focused on the synthesis and activity evaluation of these compounds (Georgiadis, 1976).
N-Hydroxylation Studies
Another aspect of metabolic studies includes the N-hydroxylation of similar amines. Gal, Gruenke, and Castagnoli (1975) investigated the N-hydroxylation of 1-(2,5-demethoxy-4-methylphenyl)-2-aminopropane, providing insights into the metabolic pathways of similar compounds (Gal et al., 1975).
Electrophilic Amination in Asymmetric Synthesis
Knight, Brown, Lazzari, Ricci, and Blacker (1997) explored the electrophilic amination of catecholboronate esters formed in asymmetric hydroboration, involving derivatives of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine (Knight et al., 1997).
Analgesic Activity of Derivatives
Takahashi, Chida, Suzuki, Yanaura, Suzuki, and Masuda (1983) synthesized optically pure derivatives of 1-aryl-N-2'-hydroxy-1'-isopropylethyl-2-(4-substituted phenyl) ethylamines, including compounds structurally related to 1-(4-Methoxyphenyl)-2-methylpropan-1-amine, and evaluated their analgesic activities (Takahashi et al., 1983).
Catalytic Amination Studies
Bassili and Baiker (1990) conducted studies on the catalytic amination of 1-methoxy-2-propanol over silica-supported nickel, exploring the reaction parameters and product distribution relevant to compounds like 1-(4-Methoxyphenyl)-2-methylpropan-1-amine (Bassili & Baiker, 1990).
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-8(2)11(12)9-4-6-10(13-3)7-5-9;/h4-8,11H,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRHAKAYGDRQKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



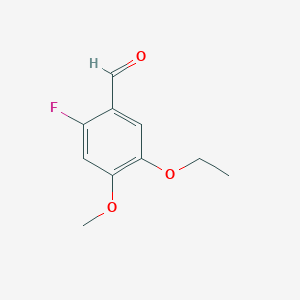

![N-(3-(3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-ylamino)phenyl)acetamide](/img/structure/B1429255.png)


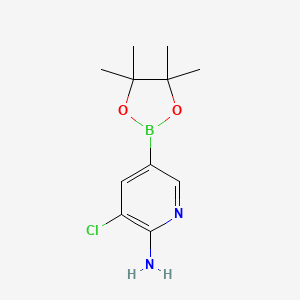

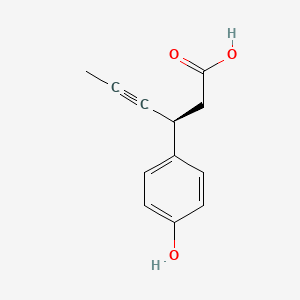
![(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine](/img/structure/B1429267.png)
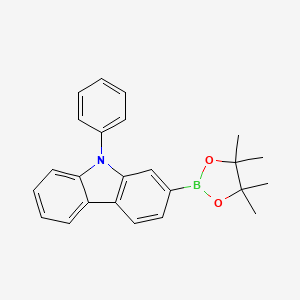

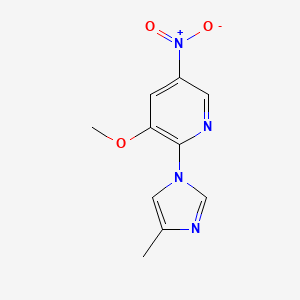

![[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B1429274.png)